molecular formula C8H10 B039081 1,2-Dimethyl-13C2-benzene CAS No. 116599-62-3

1,2-Dimethyl-13C2-benzene

Cat. No.: B039081
CAS No.: 116599-62-3
M. Wt: 108.15 g/mol
InChI Key: CTQNGGLPUBDAKN-ZDOIIHCHSA-N
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Description

It is a member of the xylenes family, which are widely used as solvents, fuels, and raw materials in the chemical industry. The compound is characterized by the presence of two methyl groups attached to a benzene ring, with the carbon atoms in the methyl groups being isotopically labeled with carbon-13.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1,2-Dimethyl-13C2-benzene are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-13C2-benzene can be synthesized through the catalytic reforming of petroleum naphtha or by the toluene disproportionation process. The isotopic labeling with carbon-13 can be achieved by using carbon-13 enriched reagents during the synthesis.

Industrial Production Methods

The industrial production of this compound typically involves the use of catalytic reforming, where petroleum naphtha is processed in the presence of a catalyst to produce a mixture of xylenes, including this compound. The mixture is then separated by fractional distillation to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-13C2-benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phthalic anhydride.

    Reduction: Reduction reactions can convert the compound into 1,2-dimethylcyclohexane.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

    Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Phthalic anhydride.

    Reduction: 1,2-Dimethylcyclohexane.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1,2-Dimethyl-13C2-benzene has several scientific research applications, including:

    Chemistry: Used as a solvent and as a starting material for the synthesis of other chemical compounds.

    Biology: Utilized in studies involving isotopic labeling to trace metabolic pathways.

    Medicine: Employed in the development of pharmaceuticals and in drug metabolism studies.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-13C2-benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:

    Formation of a sigma complex: The electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate.

    Deprotonation: A proton is removed from the intermediate, restoring the aromaticity of the benzene ring.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-13C2-benzene: Another isotopically labeled xylene with methyl groups in the 1 and 3 positions.

    1,4-Dimethyl-13C2-benzene: A similar compound with methyl groups in the 1 and 4 positions.

Uniqueness

1,2-Dimethyl-13C2-benzene is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its chemical reactivity and physical properties. The carbon-13 labeling also makes it valuable for isotopic studies in various scientific fields.

Properties

IUPAC Name

1,2-di((113C)methyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQNGGLPUBDAKN-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C1=CC=CC=C1[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480402
Record name 1,2-Dimethyl-13C2-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116599-62-3
Record name 1,2-Dimethyl-13C2-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116599-62-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
71

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